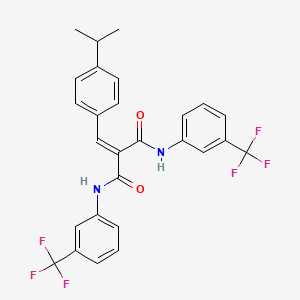
N-(4-morpholinylcarbonyl)phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-morpholinylcarbonyl)phenylalanine is a chemical compound with the molecular formula C14H18N2O4 and a molecular weight of 278.31 g/mol It is a derivative of phenylalanine, an essential amino acid, and contains a morpholine ring attached to the phenylalanine backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-morpholinylcarbonyl)phenylalanine typically involves the coupling of phenylalanine with morpholine-4-carbonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product.
化学反应分析
Types of Reactions
N-(4-morpholinylcarbonyl)phenylalanine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine ring can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the phenylalanine backbone.
Reduction: Reduced forms of the compound, potentially leading to the formation of amines or alcohols.
Substitution: Substituted derivatives where the morpholine ring is replaced by other functional groups.
科学研究应用
N-(4-morpholinylcarbonyl)phenylalanine has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential role in enzyme inhibition and as a probe for studying protein-ligand interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for targeting specific biological pathways.
作用机制
The mechanism of action of N-(4-morpholinylcarbonyl)phenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. The morpholine ring and phenylalanine backbone play crucial roles in its binding affinity and specificity .
相似化合物的比较
Similar Compounds
- N-(2-chlorophenyl)-2-(2-oxo-benzothiazol-3-yl)-acetamide
- 3-(3-methoxy-phenyl)-1-pyridin-2-yl-propenone
- L-norleucinamide, N-(4-morpholinylcarbonyl)-L-phenylalanyl
Uniqueness
N-(4-morpholinylcarbonyl)phenylalanine is unique due to the presence of the morpholine ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other phenylalanine derivatives and contributes to its specific interactions with molecular targets .
属性
分子式 |
C14H18N2O4 |
|---|---|
分子量 |
278.30 g/mol |
IUPAC 名称 |
2-(morpholine-4-carbonylamino)-3-phenylpropanoic acid |
InChI |
InChI=1S/C14H18N2O4/c17-13(18)12(10-11-4-2-1-3-5-11)15-14(19)16-6-8-20-9-7-16/h1-5,12H,6-10H2,(H,15,19)(H,17,18) |
InChI 键 |
UILPSDWDTZXIMK-UHFFFAOYSA-N |
规范 SMILES |
C1COCCN1C(=O)NC(CC2=CC=CC=C2)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


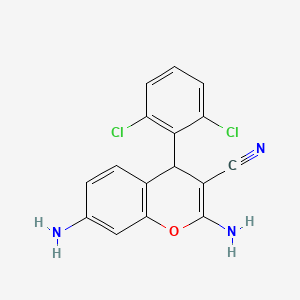
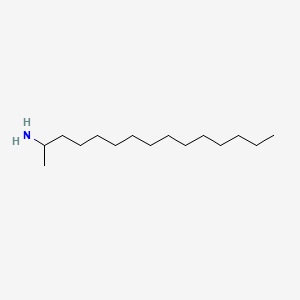
![Diethyl acetamido[(pyridin-2-yl)methyl]propanedioate](/img/structure/B15082072.png)
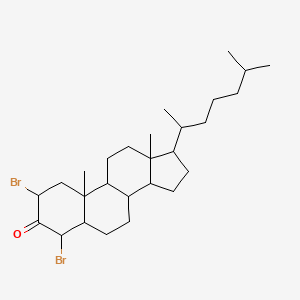
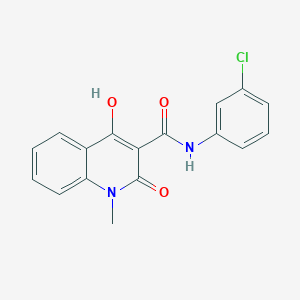

![4-[4-Amino-3-(trifluoromethyl)benzyl]-2-(trifluoromethyl)phenylamine](/img/structure/B15082094.png)
![5-(4-Tert-butylphenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B15082098.png)

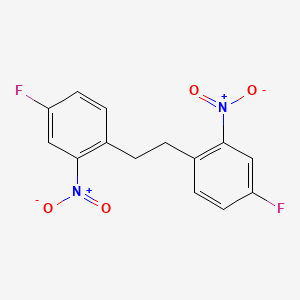
![Ethyl 2-({[(4'-methylbiphenyl-4-yl)oxy]acetyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B15082122.png)
![[4-[(E)-(phenylcarbamothioylhydrazinylidene)methyl]phenyl] 2-methylbenzoate](/img/structure/B15082138.png)
![4-{[(E)-(3,5-Dimethyl-1-phenyl-1H-pyrazol-4-YL)methylidene]amino}-5-(4-methoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15082142.png)
